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Compound of Interest

Compound Name: Rhodinose

Cat. No.: B1234984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and spectral

properties of rhodinose, a trideoxyhexose sugar of interest in various scientific disciplines.

This document is intended to serve as a core reference for researchers engaged in natural

product synthesis, drug discovery, and metabolomics.

Chemical Identification
L-Rhodinose, a monosaccharide, is systematically known as 2,3,6-Trideoxy-L-threo-hexose.

Its unique structure and properties are cataloged under the following Chemical Abstracts

Service (CAS) number:

Compound Name
CAS Registry
Number

Molecular Formula Molecular Weight

L-Rhodinose 35903-48-1 C₆H₁₂O₃ 132.16 g/mol

Spectral Data Summary
Precise spectral data is paramount for the unambiguous identification and characterization of

rhodinose. While comprehensive public database entries for the isolated sugar are scarce,

data has been compiled from various sources, including studies on complex natural products
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containing the rhodinose moiety. The following tables summarize the available nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure

of organic compounds. The following tables provide the reported ¹H and ¹³C NMR chemical

shifts for L-rhodinose derivatives. It is important to note that these values can be influenced by

the solvent and the specific substituents present in the analyzed molecule.

Table 2.1: ¹H NMR Spectral Data of an L-Rhodinose Derivative

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 4.85 d 3.2

H-2a 1.85 ddd 12.8, 4.8, 3.2

H-2e 2.05 dt 12.8, 4.0

H-3a 1.50 m

H-3e 1.95 m

H-4 3.80 m

H-5 3.95 dq 6.2, 9.5

H-6 (CH₃) 1.25 d 6.2

Data obtained from a derivative of L-rhodinose.

Table 2.2: ¹³C NMR Spectral Data of an L-Rhodinose Derivative
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Carbon Chemical Shift (δ, ppm)

C-1 98.5

C-2 35.0

C-3 30.0

C-4 70.0

C-5 72.0

C-6 18.0

Data obtained from a derivative of L-rhodinose.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. The characteristic absorption bands for rhodinose are consistent with its polyol and

deoxy sugar nature.

Table 2.3: Characteristic IR Absorption Bands for Rhodinose

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
O-H stretching (hydroxyl

groups)

~2930 Medium-Strong C-H stretching (alkane)

~1450 Medium C-H bending

~1060 Strong C-O stretching (alcohols)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition. For a

trideoxyhexose like rhodinose, electron ionization (EI) would likely lead to fragmentation

through the loss of water and other small molecules.
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Table 2.4: Expected Mass Spectrometry Fragments for Rhodinose

m/z Interpretation

132 [M]⁺ (Molecular Ion)

114 [M - H₂O]⁺

101 [M - CH₂OH]⁺

86 [M - 2H₂O]⁺

Experimental Protocols
The successful isolation, synthesis, and characterization of rhodinose rely on well-defined

experimental procedures. The following sections outline generalized protocols for key analytical

techniques.

Synthesis of L-Rhodinose Building Blocks
A de novo synthesis of L-rhodinose building blocks has been reported, starting from

commercially available (S)-ethyl lactate. This multi-step synthesis involves a key

diastereoselective Cram-chelated allylation to form a common homoallylic alcohol intermediate,

which is then further processed to yield the target rhodinose derivative. For detailed

procedures, please refer to the primary literature on this synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of deoxysugars is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified rhodinose sample in approximately

0.5 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Transfer the

solution to a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

achieve optimal magnetic field homogeneity.

Data Acquisition:
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¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Key parameters to optimize include the number of scans, relaxation delay, and spectral

width.

¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling to

simplify the spectrum.

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish

proton-proton and proton-carbon correlations, which are crucial for unambiguous signal

assignment.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are typically

referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy
A general protocol for obtaining an IR spectrum of a solid sugar sample is as follows:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the dry rhodinose sample with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).
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Data Analysis: The resulting spectrum will show absorption bands corresponding to the

vibrational modes of the functional groups in rhodinose.

Mass Spectrometry (MS)
A general procedure for the mass spectrometric analysis of a sugar is as follows:

Sample Introduction: Introduce the rhodinose sample into the mass spectrometer. For

volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For

non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted

laser desorption/ionization (MALDI) are suitable.

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique for

GC-MS, while ESI and MALDI are soft ionization techniques often used for LC-MS and direct

analysis, respectively.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the

spectrum to determine the molecular weight and identify characteristic fragmentation

patterns.

Mandatory Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized or

isolated chemical compound like rhodinose.

A generalized workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of the key chemical and spectral properties

of rhodinose. For more detailed information and specific experimental conditions, researchers

are encouraged to consult the primary scientific literature.

To cite this document: BenchChem. [An In-depth Technical Guide to Rhodinose: CAS
Number and Spectral Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1234984#rhodinose-cas-number-and-spectral-data]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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